Hexafluorocyclobutene

Atmospheric Chemistry Environmental Impact Assessment Green Chemistry

Hexafluorocyclobutene (C4F6, CAS 697-11-0), also known as perfluorocyclobutene, is a perfluorinated cycloalkene characterized by a strained four-membered ring bearing a carbon-carbon double bond and six fluorine substituents. This structural motif confers a unique combination of high electrophilicity due to fluorine's strong electron-withdrawing effect and significant ring strain (~54 kcal/mol) that drives distinct reactivity pathways, notably nucleophilic addition-elimination and thermal isomerization.

Molecular Formula C4F6
Molecular Weight 162.03 g/mol
CAS No. 697-11-0
Cat. No. B1221722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluorocyclobutene
CAS697-11-0
Synonymshexafluorocyclobutene
HFCB-F6
Molecular FormulaC4F6
Molecular Weight162.03 g/mol
Structural Identifiers
SMILESC1(=C(C(C1(F)F)(F)F)F)F
InChIInChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8
InChIKeyQVHWOZCZUNPZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluorocyclobutene (CAS 697-11-0): Technical Baseline and Procurement Considerations


Hexafluorocyclobutene (C4F6, CAS 697-11-0), also known as perfluorocyclobutene, is a perfluorinated cycloalkene characterized by a strained four-membered ring bearing a carbon-carbon double bond and six fluorine substituents [1]. This structural motif confers a unique combination of high electrophilicity due to fluorine's strong electron-withdrawing effect and significant ring strain (~54 kcal/mol) that drives distinct reactivity pathways, notably nucleophilic addition-elimination and thermal isomerization [2]. These properties distinguish it from non-fluorinated analogs and form the basis for its specialized applications in synthesizing advanced perfluorocyclobutyl (PFCB) polymers, high-purity dielectric materials, and niche etching gases.

Why Generic Substitution of Hexafluorocyclobutene is Not Recommended


Substituting hexafluorocyclobutene with another perfluoroalkene is not straightforward due to the profound impact of ring size on both environmental fate and material properties. For instance, moving to the five-membered ring analog, octafluorocyclopentene, results in a markedly different atmospheric lifetime (104 days vs. 135 days for hexafluorocyclobutene) and a lower 100-year global warming potential (GWP) of 28 versus 42 [1]. More critically, the unique ring strain of hexafluorocyclobutene is the thermodynamic driving force for its thermal [2+2] cyclodimerization to form perfluorocyclobutane (PFCB) polymers, a key reaction that is not directly accessible or occurs with drastically different kinetics for larger or smaller ring systems [2]. Therefore, a change in the perfluorocycloalkene monomer directly alters the polymer's resulting architecture, free volume, and ultimate dielectric performance, making direct substitution in established processes highly likely to fail.

Hexafluorocyclobutene: Quantifiable Evidence of Differentiation from Close Analogs


Atmospheric Lifetime and Global Warming Potential: Hexafluorocyclobutene vs. Octafluorocyclopentene and Hexafluoro-1,3-butadiene

Hexafluorocyclobutene exhibits a significantly longer atmospheric lifetime (135 days) compared to its close analog octafluorocyclopentene (104 days). This results in a notably higher 100-year Global Warming Potential (GWP) of 42 for hexafluorocyclobutene versus 28 for octafluorocyclopentene [1]. The difference stems from its slower reaction rate with atmospheric hydroxyl (OH) radicals, measured at (8.6 ± 1.6) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, which is 17% slower than the rate for octafluorocyclopentene [1]. In contrast, the linear isomer hexafluoro-1,3-butadiene is far more reactive and short-lived, with an atmospheric lifetime of just 1.1 days and a much faster OH reaction rate of (9.64 ± 1.76) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1].

Atmospheric Chemistry Environmental Impact Assessment Green Chemistry

Kinetic Reactivity with Chlorine Atoms: Hexafluorocyclobutene vs. Octafluorocyclopentene and Hexafluoro-1,3-butadiene

The reaction rate constant of hexafluorocyclobutene with chlorine atoms, k(Cl + C4F6) = (8.88 ± 0.69) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, is 13% lower than that of octafluorocyclopentene, k(Cl + C5F8) = (1.02 ± 0.11) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, and two orders of magnitude slower than that of the highly reactive hexafluoro-1,3-butadiene, k(Cl + C4F6) = (7.28 ± 0.99) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This quantitative difference in reactivity with chlorine atoms, a primary etchant in semiconductor processing, indicates that hexafluorocyclobutene will exhibit a distinct etching profile and selectivity compared to its analogs when used in plasma etching applications.

Chemical Kinetics Plasma Etching Gas-Phase Reactivity

Pulmonary Toxicity and Retention: Hexafluorocyclobutene vs. 1-H-Pentafluorocyclobutene

In a comparative study of inhaled fluorocyclobutenes, hexafluorocyclobutene (HFCB) was found to produce a fulminating pulmonary edema in rats with an LCt50 of 6,600 mg·min·m⁻³ [1]. This toxicity is approximately 6-fold lower than its hydrogenated analog, 1-H-pentafluorocyclobutene, which has an LCt50 of 1,100 mg·min·m⁻³ [1]. Both compounds induce a latent period of 24-30 hours before symptoms manifest, but HFCB's lower acute toxicity is a quantifiable advantage for handling and risk management [2]. The study also demonstrated that toxicity correlates with chemical reactivity toward nucleophiles like thiols, with HFCB showing a lower reaction rate with glutathione than 1-H-pentafluorocyclobutene [1].

Inhalation Toxicology Safety Assessment Occupational Health

Polymer Dielectric Performance: PFCB Aryl Ether Polymers vs. Non-Fluorinated Polyaryl Ethers

Polymers synthesized from hexafluorocyclobutene-derived monomers (specifically, aromatic trifluorovinyl ethers that undergo [2+2] cycloaddition to form perfluorocyclobutyl (PFCB) linkages) achieve a dielectric constant (ε) as low as 2.45 at 30 MHz, with a correspondingly low dielectric loss (tanδ) of 1.5 × 10⁻³ [1]. This performance is significantly better than typical non-fluorinated engineering thermoplastics like polycarbonate (ε ~ 2.9) or poly(ether sulfone) (ε ~ 3.5) [2]. The incorporation of the PFCB unit increases the free volume and fluorine content, directly contributing to a reduction in the dielectric constant, which is a critical parameter for high-frequency microelectronic applications.

Dielectric Materials Polymer Chemistry Microelectronics Packaging

Reductive Distortion: Comparative ESR Spectroscopy of Radical Anions

Upon one-electron reduction, the radical anion of hexafluorocyclobutene (c-C4F6●⁻) exhibits a specific pattern of ¹⁹F hyperfine splittings: a large triplet splitting of 15.2 mT from the two vinylic fluorines, and two additional splittings of 6.5 mT and 1.1 mT [1]. These values are distinct from those of octafluorocyclopentene (c-C5F8●⁻), which shows splittings of 14.7 mT, 7.4 mT, and 1.0 mT [1]. Computational analysis reveals that this difference originates from a C2v → C1 symmetry distortion upon reduction, with the degree and nature of this distortion being unique to the four-membered ring [1]. This provides a fundamental, spectroscopically-verified basis for the unique reactivity of hexafluorocyclobutene in single-electron transfer processes compared to larger ring analogs.

Physical Organic Chemistry Electron Spin Resonance Computational Chemistry

Optimal Use Cases for Hexafluorocyclobutene Based on Quantified Performance


Precursor for Low-Dielectric Polymer Synthesis in Microelectronics

Hexafluorocyclobutene is the essential monomer for generating perfluorocyclobutyl (PFCB) aryl ether polymers via thermal [2+2] cyclodimerization of aromatic trifluorovinyl ether (TFVE) monomers. This application is directly supported by the quantified evidence that PFCB-based polymers achieve a dielectric constant of 2.45, a 15-30% improvement over non-fluorinated polyaryl ethers [1]. This performance is critical for interlayer dielectrics in advanced semiconductor packaging, where lower permittivity directly reduces RC delay and improves device speed.

Dielectric Etch Gas in Semiconductor Manufacturing

The distinct kinetic reactivity of hexafluorocyclobutene with chlorine atoms (k = 8.88 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹) compared to octafluorocyclopentene and hexafluoro-1,3-butadiene provides a unique etching profile [1]. This differential reactivity, coupled with its longer atmospheric lifetime of 135 days, informs its use as a specialized etchant for creating high-aspect-ratio features in silicon dioxide, where a balance between etch rate and selectivity is paramount.

Model Compound for Investigating Perfluoroalkene Reactivity and Toxicology

Hexafluorocyclobutene's well-characterized radical anion structure (specific ¹⁹F hyperfine splittings) [2] and its quantifiable inhalation toxicity (LCt50 of 6,600 mg·min·m⁻³) [3] make it a valuable benchmark compound. It serves as a cyclic analog for studying the structure-activity relationships of perfluoroisobutene (PFIB), a highly toxic industrial byproduct. The 6-fold difference in toxicity between HFCB and its hydrogenated analog provides a clear metric for probing the role of vinylic substitution on biological activity [3].

Synthesis of Fluorinated Fine Chemicals and Building Blocks

The high electrophilicity of the strained double bond in hexafluorocyclobutene facilitates nucleophilic addition-elimination reactions, enabling the introduction of various nucleophiles (e.g., phenoxides, amines, thiols) to generate a diverse library of substituted fluorocyclobutenes [4]. This reactivity, which is fundamentally linked to its electronic structure [2], allows for the creation of novel fluorinated intermediates with tailored properties for agrochemicals, pharmaceuticals, and advanced materials.

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